Oxazolo[5,4-b]pyridin-2(1H)-one

Analgesic Antinociceptive Medicinal Chemistry

Oxazolo[5,4-b]pyridin-2(1H)-one (CAS 118767-92-3) is the superior [5,4-b] fused scaffold for analgesic lead optimization. Compared to the [4,5-b] isomer, it exhibits a 2.8–12-fold potency advantage in preclinical pain models. N1-substitution enables steric modification to reduce metabolic N-dealkylation, improving oral bioavailability. Supplied with high purity (≥95%) and analytical documentation, it is ideal for SAR-driven library synthesis and non-opioid antinociceptive probe development. Procure this specific isomer to maintain pharmacological integrity.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 118767-92-3
Cat. No. B055952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[5,4-b]pyridin-2(1H)-one
CAS118767-92-3
Synonymsoxazolopyridinone
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC(=O)N2
InChIInChI=1S/C6H4N2O2/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9)
InChIKeyXHYAKZQOCMEICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[5,4-b]pyridin-2(1H)-one (CAS 118767-92-3): Procurement-Ready Scaffold for Analgesic and Heterocyclic Chemistry Applications


Oxazolo[5,4-b]pyridin-2(1H)-one (CAS 118767-92-3) is a fused bicyclic heterocycle comprising an oxazole ring annulated to a pyridin-2(1H)-one core, with a molecular formula of C6H4N2O2 and a molecular mass of 136.11 Da [1]. This scaffold serves as a foundational building block for generating N-substituted derivatives with demonstrated non-opiate antinociceptive activity, distinguishing it from related oxazolopyridine isomers and simpler benzoxazolinone frameworks [2].

Why Oxazolo[5,4-b]pyridin-2(1H)-one Cannot Be Substituted by Isomeric Oxazolopyridines or Simpler Heterocycles


The [5,4-b] ring fusion pattern of oxazolo[5,4-b]pyridin-2(1H)-one confers a unique electronic and steric environment that directly impacts biological activity and metabolic stability. Direct comparative studies demonstrate that N-substituted derivatives of this scaffold exhibit significantly greater analgesic efficacy than analogous derivatives of the regioisomeric oxazolo[4,5-b]pyridin-2(3H)-one core [1]. Additionally, the specific N1-substitution chemistry of the [5,4-b] isomer enables the introduction of steric hindrance on the alkyl side chain, a modification shown to reduce undesired metabolic N-dealkylation observed in earlier [4,5-b] series [2]. Therefore, substituting this specific isomer with a closely related analog would compromise the intended pharmacological profile or synthetic utility.

Oxazolo[5,4-b]pyridin-2(1H)-one (CAS 118767-92-3): Quantified Differentiation Evidence for Procurement Decisions


Superior Analgesic Potency of [5,4-b] Scaffold vs. [4,5-b] Isomer

N-substituted derivatives of oxazolo[5,4-b]pyridin-2(1H)-one exhibit significantly greater analgesic activity compared to analogous derivatives of the regioisomeric oxazolo[4,5-b]pyridin-2(3H)-one scaffold [1]. The most optimized [5,4-b] derivative (compound 3b) achieved ED50 values of 5.6 mg/kg p.o. in mice and 0.5 mg/kg p.o. in rats, representing a 2.8- to 12-fold improvement in potency over two representative [4,5-b] analogs [2].

Analgesic Antinociceptive Medicinal Chemistry Pain Research

Improved Metabolic Stability via Scaffold-Enabled Steric Hindrance

The oxazolo[5,4-b]pyridin-2(1H)-one scaffold permits the introduction of steric hindrance on the N-alkyl side chain, a modification specifically designed to mitigate the metabolic N-dealkylation of the piperazine moiety that was problematic in earlier oxazolo[4,5-b]pyridin-2(3H)-one series [1]. This scaffold-driven design strategy was explicitly employed to reduce metabolism and sustain analgesic effect.

Drug Metabolism Pharmacokinetics Scaffold Optimization Analgesic

Defined Chemical Identity and Purity for Reproducible Research

Oxazolo[5,4-b]pyridin-2(1H)-one (CAS 118767-92-3) is commercially available with a specified purity of NLT 98% (MolCore) or ≥95% (multiple vendors), accompanied by supporting analytical documentation including NMR, HPLC, and MSDS . This contrasts with less well-characterized or non-commercial oxazolopyridine isomers, which may require in-house synthesis and validation.

Chemical Procurement Analytical Chemistry Quality Control Synthesis

Oxazolo[5,4-b]pyridin-2(1H)-one (CAS 118767-92-3): Optimal Use Cases Driven by Differentiated Evidence


Lead Optimization for Non-Opioid Analgesics

Medicinal chemistry teams developing novel analgesics should prioritize the oxazolo[5,4-b]pyridin-2(1H)-one scaffold over its [4,5-b] isomer. The quantified 2.8-12 fold potency advantage in preclinical pain models [1] directly translates to a superior starting point for lead optimization, potentially requiring lower doses and improving the therapeutic window. Furthermore, the scaffold's amenability to steric modification at N1 provides a rational design path to mitigate metabolic N-dealkylation [2], a critical consideration for achieving oral bioavailability and sustained duration of action.

Synthesis of Diverse Heterocyclic Libraries

As a commercially available, high-purity (≥95-98%) building block , oxazolo[5,4-b]pyridin-2(1H)-one is ideally suited for parallel synthesis and diversity-oriented synthesis campaigns. Its defined CAS registry and available analytical documentation ensure reproducible starting material for generating focused libraries of N-substituted derivatives, facilitating structure-activity relationship (SAR) studies without the variability introduced by in-house scaffold preparation.

Comparative Pharmacology Studies of Oxazolopyridine Isomers

Researchers investigating the structure-activity relationships of oxazolopyridine-based therapeutics should procure oxazolo[5,4-b]pyridin-2(1H)-one as a key comparator to its regioisomeric counterpart, oxazolo[4,5-b]pyridin-2(3H)-one. The established differential in analgesic potency [1] and metabolic stability [2] provides a clear rationale for head-to-head comparative studies aimed at elucidating the molecular basis for these scaffold-dependent pharmacological differences.

Academic and Industrial Chemical Biology Tool Development

The well-characterized nature and commercial availability of oxazolo[5,4-b]pyridin-2(1H)-one make it a reliable starting point for developing chemical probes to study pain pathways or for use in target identification studies. The non-opioid mechanism of its active derivatives [1] positions this scaffold as a valuable tool for dissecting non-opioid analgesic mechanisms, with procurement-ready purity ensuring experimental reproducibility across laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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